4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide
Overview
Description
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromoethyl group attached to the triazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide typically involves the bromination of an appropriate triazole precursor. One common method is the reaction of 4H-1,2,4-triazole with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced techniques such as electrochemical bromination can also be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The triazole ring can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrobromic acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazole derivatives, while oxidation reactions can produce oxidized triazole compounds.
Scientific Research Applications
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific biochemical pathways. The triazole ring can also interact with various enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: A similar compound with a bromoethyl group attached to an amine instead of a triazole ring.
2-Bromoethylammonium bromide: Another related compound with a bromoethyl group attached to an ammonium ion.
Uniqueness
4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and biological applications.
Properties
IUPAC Name |
4-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-1-2-8-3-6-7-4-8;/h3-4H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIPWLLQMFDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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